molecular formula C13H18FN3O5 B607388 ETX0282 CAS No. 2209871-83-8

ETX0282

Cat. No. B607388
M. Wt: 315.3014
InChI Key: OMNVFPBGXYKTDB-UTLUCORTSA-N
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Description

ETX0282 is an orally available, broad-spectrum inhibitor of class A and C β-lactamases . It is being developed by Entasis Therapeutics in combination with cefpodoxime proxetil, an orally available cephalosporin approved for the treatment of a variety of bacterial infections .


Synthesis Analysis

The synthesis of ETX0282 involves various chemical reactions, as detailed in the supporting information of a paper published in the Journal of Medicinal Chemistry . The synthesis process involves the use of solvents and reagents, and the reactions are monitored using techniques like LCMS and TLC .


Molecular Structure Analysis

ETX0282 is chemically known as propan-2-yl (2R)-2-[[(2R, 5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo [3.2.1]oct-3-en-6-yl]oxy]-2fluoroacetate . Its molecular formula is C13H18FN3O5, and it has a precise molecular mass of 315.30 g/mol .


Chemical Reactions Analysis

ETX0282 is a prodrug that is hydrolyzed in vivo to release ETX1317, a diazabicyclooctane (DBO) β-lactamase inhibitor active against serine β-lactamases . The conversion of ETX0282 to ETX1317 is rapid, suggesting high bioavailability .

Safety And Hazards

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of ETX0282 . The trial found that ETX0282 was generally well-tolerated, with no serious adverse events reported .

Future Directions

ETX0282 is currently in clinical development with cefpodoxime proxetil as an oral therapy for infections caused by multidrug-resistant and carbapenem-resistant Enterobacterales . The ongoing development of ETX0282CPDP is seen as a potential oral treatment for patients with Gram-negative infections caused by MDR Enterobacterales .

properties

CAS RN

2209871-83-8

Product Name

ETX0282

Molecular Formula

C13H18FN3O5

Molecular Weight

315.3014

IUPAC Name

isopropyl (R)-2-(((1R,2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate

InChI

InChI=1S/C13H18FN3O5/c1-6(2)21-12(19)10(14)22-17-9-5-16(13(17)20)8(11(15)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H2,15,18)/t8-,9+,10+/m1/s1

InChI Key

OMNVFPBGXYKTDB-UTLUCORTSA-N

SMILES

CC(C)OC([C@@H](F)ON1[C@](C2)([H])C(C)=C[C@H](C(N)=O)[N@@]2C1=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ETX0282;  ETX 0282;  ETX 0282; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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